molecular formula C22H19N3O3 B2808629 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide CAS No. 313376-91-9

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide

Cat. No.: B2808629
CAS No.: 313376-91-9
M. Wt: 373.412
InChI Key: WLPMIDYEFDLPJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide (CAS 313376-91-9) is a benzimidazole derivative supplied for research purposes. Benzimidazoles are privileged scaffolds in medicinal chemistry, known for their structural tuneability and diverse pharmacological profiles . Recent studies highlight 2-phenyl-1H-benzo[d]imidazole derivatives as novel inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), a mitochondrial enzyme considered a therapeutic target for Alzheimer's disease . Inhibiting 17β-HSD10 is proposed to alleviate cognitive impairment by restoring homeostasis of neuroprotective steroids in the brain . Furthermore, related benzimidazole-2-carboxamide compounds have demonstrated significant antiproliferative activity against various human cancer cell lines, including HCT116 and H460, and possess modest antioxidant capacity as measured by DPPH and FRAP assays . The molecular framework of this compound, which includes a benzimidazole core linked to a dimethoxybenzamide group, offers a versatile platform for investigating structure-activity relationships in these therapeutic areas. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-27-15-11-14(12-16(13-15)28-2)22(26)25-18-8-4-3-7-17(18)21-23-19-9-5-6-10-20(19)24-21/h3-13H,1-2H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPMIDYEFDLPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide typically involves the formation of the benzimidazole core followed by functionalization. One common method involves the condensation of o-phenylenediamine with an aromatic aldehyde in the presence of an acid catalyst to form the benzimidazole ring . Subsequent reactions introduce the phenyl and dimethoxybenzamide groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site or as a receptor modulator by interacting with receptor proteins. The exact pathways depend on the biological context and the specific target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key analogues include derivatives with variations in aromatic substituents, benzimidazole linkage, and acyl groups. Below is a comparative analysis based on potency, cytotoxicity, and substituent effects.

Table 1: Comparative Data on Benzimidazole-Benzamide Derivatives
Compound Name / ID Substituents Potency (IC₅₀ or Fold Increase) Cytotoxicity (Cell Viability) Key Findings
Target Compound 3,5-dimethoxy Not explicitly reported Likely moderate Electron-donating groups may reduce potency
N-(1H-Benzo[d]imidazol-2-yl)-3,4-dichlorobenzamide (21) 3,4-dichloro 14-fold potency increase vs. DFB Low High potency but poor cell viability
3,5-Dichloro Analog (22) 3,5-dichloro IC₅₀ = 6.4 μM Low cytotoxic effects Highest potency in class
N-(1H-Benzo[d]imidazol-2-yl)-3-methoxy-4-sulfamoylbenzamide (23) 3-methoxy-4-sulfamoyl Poor potency Not reported Methoxy at meta reduces activity
(E)-N-(1H-Benzo[d]imidazol-2-yl)-3-(pyridin-3-yl)acrylamide (24) Extended acrylamide Good potency High Structural extension enhances viability
2-(3,5-Dinitrophenyl)-1H-benzimidazole 3,5-dinitro Not reported Not reported Used as precursor for sulfonylation

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (Cl, NO₂, CF₃): Enhance potency by improving target binding but often reduce cell viability due to increased toxicity. For example, 3,5-dichloro and 3,4-dichloro derivatives exhibit 14-fold and 11-fold potency increases, respectively, but with compromised cell viability .
  • However, methoxy groups may improve aqueous solubility, as observed in analogues like compound 18 .
  • Hybrid Structures: Extended structures (e.g., compound 24 with a pyridyl acrylamide chain) balance potency and viability, suggesting that steric and electronic flexibility can mitigate cytotoxicity .

Key Research Findings

Potency-Toxicity Trade-off: Chloro and trifluoromethyl substituents maximize potency but often at the cost of cell viability, whereas methoxy groups prioritize solubility over activity .

Positional Sensitivity: Meta-substituted methoxy groups (e.g., 3-methoxy in compound 23) are less effective than para-substituted electron-withdrawing groups .

Synthetic Flexibility: Diverse functionalization (e.g., sulfonylation, acrylamide extension) allows tuning of pharmacological profiles .

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from diverse research findings.

1. Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of benzimidazole derivatives with various aromatic compounds. The general synthetic route includes:

  • Starting Materials : 1H-benzo[d]imidazole and substituted benzamides.
  • Reagents : Commonly used reagents include DMF (N,N-Dimethylformamide) and sulfur for C–N bond formation.

The structure of this compound can be represented as follows:

C17H18N2O3\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{3}

2.1 Antidiabetic Activity

Research has shown that derivatives of benzimidazole exhibit potent α-glucosidase inhibitory activity. A study demonstrated that compounds structurally similar to this compound displayed significant hypoglycemic effects in vivo, suggesting potential for diabetes management. For instance, derivatives with IC50 values as low as 0.71 µM were identified as promising candidates for further development .

2.2 Anticancer Properties

The benzimidazole core is known for its anticancer properties. Compounds similar to this compound have been evaluated against various cancer cell lines. A recent study reported that certain benzimidazole derivatives inhibited human topoisomerase I, a key enzyme involved in DNA replication and repair, leading to reduced cancer cell viability .

CompoundTarget EnzymeIC50 (µM)Cell Line Tested
15oα-glucosidase2.09LO2
22dTopoisomerase I0.71A549

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : It acts as a non-competitive inhibitor of α-glucosidase, binding to an allosteric site on the enzyme .
  • DNA Interaction : The compound demonstrates strong binding affinity to DNA, stabilizing specific sequences and interfering with topoisomerase activity .

3. Case Studies and Experimental Findings

Several studies have highlighted the biological activities of related compounds:

  • A study focused on a series of benzimidazole derivatives showed that modifications at the phenyl ring significantly enhanced their enzyme inhibitory activities and cytotoxic effects against cancer cells .
  • Another research effort synthesized a variety of benzimidazole-based compounds and evaluated their anticancer properties across multiple human cancer cell lines, revealing promising results for further drug development .

4.

This compound exhibits notable biological activities, particularly in antidiabetic and anticancer applications. Its mechanisms involve enzyme inhibition and DNA interaction, making it a valuable candidate for further research in therapeutic development. Future studies should focus on optimizing its structure to enhance efficacy and reduce potential side effects.

Q & A

Q. What are the recommended synthetic routes for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide?

The synthesis typically involves multi-step procedures. A copper-catalyzed three-component coupling reaction using 1H-benzo[d]imidazol-2-amine, sulfonyl azides, and terminal alkynes is effective for generating structurally related analogs. Key steps include dissolving reactants in anhydrous solvents (e.g., DMF or THF), refluxing under nitrogen, and purification via column chromatography . For benzamide derivatives, condensation reactions between activated carbonyl intermediates and aminobenzimidazole precursors are common, followed by recrystallization to ensure purity.

Q. How is the compound characterized post-synthesis?

Characterization relies on spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and substituent positions.
  • Mass Spectrometry (MS): High-resolution MS verifies molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • HPLC: Assesses purity (>95% is standard for biological testing) .

Q. What solvents and storage conditions are optimal for stabilizing the compound?

The compound is stable in dimethyl sulfoxide (DMSO) or ethanol at concentrations ≤10 mM. Store at -20°C in amber vials to prevent photodegradation. Avoid repeated freeze-thaw cycles, as aggregation may occur .

Advanced Research Questions

Q. How do substituents on the benzamide moiety influence biological activity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl, CF₃) at the para position enhance potency (e.g., IC₅₀ = 6.4 μM for 3,5-dichloro analogs), while methoxy groups reduce activity due to steric hindrance or altered electronic profiles. Di-substituted analogs with trifluoromethyl groups show 4–14-fold increases in potency but may compromise cell viability .

Q. How can researchers resolve contradictions between cytotoxicity and potency data?

Use the Sulforhodamine B (SRB) assay to distinguish cytotoxic effects from true potency. This method quantifies cellular protein content, providing a linear response across cell densities and minimizing interference from non-viable cells. Normalize IC₅₀ values against cell viability metrics (e.g., ATP-based assays) to confirm target-specific activity .

Q. What in vitro models are suitable for evaluating neuroprotective potential?

Target metabotropic glutamate receptor 5 (mGluR5) using primary neuronal cultures or SH-SY5Y cell lines. Assess neuroprotection via glutamate-induced excitotoxicity models, measuring changes in intracellular calcium flux or caspase-3 activation. Include positive controls (e.g., DFB, a known mGluR5 modulator) to validate assays .

Q. How to design SAR studies for optimizing aqueous solubility without sacrificing potency?

  • Introduce polar substituents (e.g., dimethylamino or pyridyl groups) at the meta or para positions.
  • Evaluate solubility using shake-flask methods (pH 7.4 PBS) and correlate with logP values.
  • Prioritize analogs with balanced hydrophilicity and intact aromatic stacking interactions, as seen in (E)-N-(1H-benzo[d]imidazol-2-yl)-3-(pyridin-3-yl)acrylamide, which maintains potency while improving solubility .

Q. What strategies mitigate off-target effects in anticancer screening?

  • Employ selectivity panels across kinase or epigenetic targets (e.g., HDACs, PI3K).
  • Use CRISPR-Cas9 gene editing to generate knockout cell lines for suspected off-target proteins.
  • Cross-validate findings with transcriptomic profiling (RNA-seq) to identify unintended pathway modulation .

Data Analysis and Experimental Design

Q. How to address discrepancies in IC₅₀ values across different studies?

Standardize assay conditions:

  • Cell density: 1,000–5,000 cells/well for 96-well plates.
  • Exposure time: 48–72 hours for proliferation assays.
  • Control normalization: Use vehicle-treated cells and reference compounds (e.g., doxorubicin for cytotoxicity). Report data with SEM and statistical significance (p < 0.05) to ensure reproducibility .

Q. What computational tools predict binding affinity to mGluR5?

  • Molecular docking: Use AutoDock Vina or Glide with mGluR5 crystal structures (PDB: 6FFI).
  • Molecular dynamics (MD): Simulate ligand-receptor interactions over 100 ns to assess stability.
  • Free energy perturbation (FEP): Quantify substituent effects on binding energy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.